N-Ethyl-3-(isopropylamino)propanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(isopropylamino)propanamide typically involves the reaction of N-ethylpropanamide with isopropylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity . The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(isopropylamino)propanamide undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Alkyl halides, nucleophiles; reaction temperature50-80°C.
Major Products
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amides.
Scientific Research Applications
N-Ethyl-3-(isopropylamino)propanamide is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of N-Ethyl-3-(isopropylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-(isopropylamino)propanamide
- N-Propyl-3-(isopropylamino)propanamide
- N-Ethyl-3-(methylamino)propanamide
Uniqueness
N-Ethyl-3-(isopropylamino)propanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific research applications .
Properties
IUPAC Name |
N-ethyl-3-(propan-2-ylamino)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-4-9-8(11)5-6-10-7(2)3/h7,10H,4-6H2,1-3H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAKKAWSELSMOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.